While the provided abstracts do not detail the specific synthesis of benazepril, they indicate that it is a pro-drug, meaning it is metabolized in the body to its active form, benazeprilat. [] This suggests a multi-step synthesis process likely involving the formation of the benzazepine ring system and subsequent modifications to introduce the specific side chains.
Benazepril, as an ACE inhibitor, exerts its primary effects by blocking the conversion of angiotensin I to angiotensin II within the RAAS. [] This inhibition leads to a decrease in angiotensin II levels, subsequently reducing vasoconstriction and aldosterone secretion. [] These actions contribute to its blood pressure-lowering effects and potential renoprotective properties observed in research settings. [, ]
Hypertension Research: Benazepril is widely used in preclinical and clinical studies to investigate the mechanisms of hypertension and to evaluate novel therapeutic strategies for blood pressure control. [, , , , ] Studies have investigated its effects on central and peripheral blood pressure, comparing it with other ACE inhibitors like imidapril. []
Heart Failure Research: Benazepril has been studied for its effects on cardiac remodeling and function in animal models of heart failure. [, , , ] Research suggests it may improve cardiac function, inhibit ventricular remodeling, and potentially influence energy metabolism in heart failure. []
Diabetic Nephropathy Research: Benazepril's renoprotective properties are explored in the context of diabetic nephropathy, where it has shown potential in reducing renal injury and improving glomerular filtration rate in animal models. [, ]
Renal Fibrosis Research: Benazepril's role in modulating renal fibrosis is a subject of ongoing research. Studies have investigated its impact on the expression of profibrotic factors like TGF-β1 and its potential to mitigate renal interstitial fibrosis. [, , ]
Other Applications: Benazepril is also employed in research exploring its effects on peritoneal vessels, [] cyclosporin-induced nephrotoxicity, [] and its interaction with other drugs. [, , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6